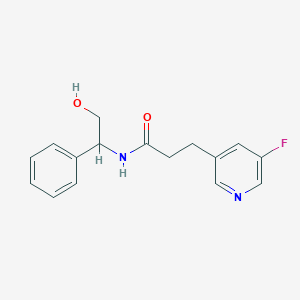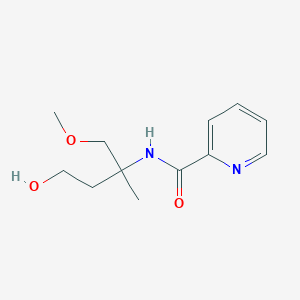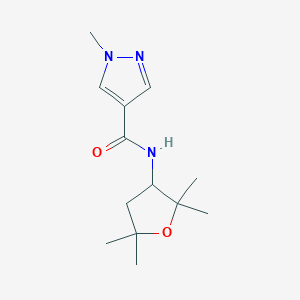![molecular formula C19H20N4 B7642695 N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of indazole derivative and has been shown to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been reported to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been reported to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine is its potent biological activity. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research of N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action in the brain and its potential side effects. Another direction is to explore its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.
Synthesemethoden
The synthesis of N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine involves the reaction of 2-(bromomethyl)pyridine with phenylhydrazine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 5-aminoindazole to yield the final product. This synthesis method has been reported in the literature and has been shown to yield high purity and good yields of the compound.
Eigenschaften
IUPAC Name |
N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-6-14(7-3-1)19(18-8-4-5-11-20-18)22-16-9-10-17-15(12-16)13-21-23-17/h1-8,11,13,16,19,22H,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTJZFSTTLXXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NC(C3=CC=CC=C3)C4=CC=CC=N4)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-Methyl-4-[[[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]amino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642613.png)
![Tert-butyl 3-(1-methylsulfanylpropan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7642616.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)
![4-[4-[1-[(2-Hydroxy-2-pyridin-4-ylethyl)amino]ethyl]-5-methylpyrazol-1-yl]benzonitrile](/img/structure/B7642635.png)
![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)


![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)



![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)